molecular formula C13H17ClN2O3 B2806532 N-(Pyrrolidin-2-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride CAS No. 1353947-84-8

N-(Pyrrolidin-2-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride

Cat. No. B2806532
CAS RN: 1353947-84-8
M. Wt: 284.74
InChI Key: HKJWJSOBFVOVQK-UHFFFAOYSA-N
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Description

“N-(Pyrrolidin-2-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride” is a chemical compound that has been studied for its potential applications . It contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the atoms . This structure is often used in medicinal chemistry to create compounds for the treatment of various diseases .


Synthesis Analysis

The synthesis of this compound could involve a Pd-catalyzed C-N cross-coupling . This is a common method used in the synthesis of similar compounds . The process may also involve the use of other reagents and conditions, such as ethyl bromoacetate, NaH, DMF, and others .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring and a benzo[d][1,3]dioxole moiety . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The benzo[d][1,3]dioxole moiety is a common feature in many bioactive compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound could be influenced by various factors. For instance, the presence of the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, can affect the biological activity of the compound . The spatial orientation of substituents can also lead to a different biological profile of drug candidates .

Mechanism of Action

While the exact mechanism of action of this compound is not specified in the retrieved papers, compounds with similar structures have been found to exhibit anticancer activity . For instance, some compounds have been found to cause cell cycle arrest and induce apoptosis in cancer cells .

Future Directions

The compound and its derivatives could serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of similar compounds . This could guide medicinal chemists in the design of new compounds with different biological profiles .

properties

IUPAC Name

N-(pyrrolidin-2-ylmethyl)-1,3-benzodioxole-5-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3.ClH/c16-13(15-7-10-2-1-5-14-10)9-3-4-11-12(6-9)18-8-17-11;/h3-4,6,10,14H,1-2,5,7-8H2,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKJWJSOBFVOVQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CNC(=O)C2=CC3=C(C=C2)OCO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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